![molecular formula C16H17ClN4O3 B2952816 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1903165-50-3](/img/structure/B2952816.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule, likely related to the class of compounds known as oxazepines . Oxazepines are seven-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom. They are used in various fields, including medicinal chemistry .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds, such as 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones, have been synthesized and studied . The synthesis of these compounds often involves complex organic reactions .Scientific Research Applications
Carbonic Anhydrase Inhibition
One study elaborated on novel sulfonamide derivatives exhibiting strong inhibition of human carbonic anhydrases, crucial for therapeutic applications in conditions like glaucoma, epilepsy, and cancer. The research demonstrated that unprotected primary sulfonamide groups facilitate ring-forming cascades, leading to polycyclic [1,4]oxazepine-based inhibitors, highlighting the molecule's potential as a carbonic anhydrase inhibitor (Sapegin et al., 2018).
Antibacterial Agents
Another study focused on the synthesis and QSAR (Quantitative Structure-Activity Relationship) studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as novel antibacterial agents. It found specific compounds displaying promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating the potential of structurally similar compounds in addressing bacterial infections (Palkar et al., 2017).
Anticancer Activity
Research into novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents uncovered compounds with significant cytotoxic activity against various cancer cell lines. This study underscores the importance of structural modification in pyrazole derivatives to enhance their therapeutic efficacy against cancer (Rahmouni et al., 2016).
Antiproliferative Effects
Further research into phenylpyrazolodiazepin-7-ones as rigid analogs of aminopyrazole amide scaffolds demonstrated competitive antiproliferative activities on melanoma and hematopoietic cell lines, suggesting their potential as antiproliferative agents in melanoma treatment (Kim et al., 2011).
Analgesic Activity
A study on the synthesis and analgesic activity of new pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety highlighted compounds with notable analgesic properties, indicating the potential for pain management applications (Saad et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitPoly (ADP-ribose) polymerase 1 (PARP1) , a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes .
Mode of Action
Compounds with similar structures have been shown to inhibit parp1 . Inhibition of PARP1 prevents the repair of single-strand DNA breaks, which can lead to cell death, particularly in cancer cells that have defects in other DNA repair pathways .
Result of Action
This can result in cell cycle arrest and apoptosis, particularly in cancer cells .
properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-20-13(4-5-19-20)16(23)18-6-7-21-9-11-8-12(17)2-3-14(11)24-10-15(21)22/h2-5,8H,6-7,9-10H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWWRCHCEMOSDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2952733.png)
![N-isopropyl-N-[3-(isopropylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide](/img/structure/B2952734.png)
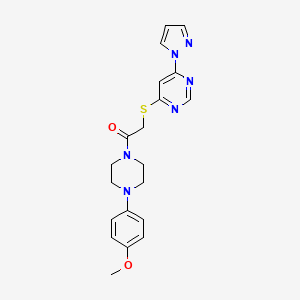
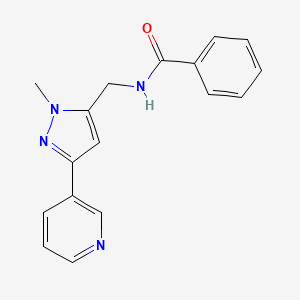
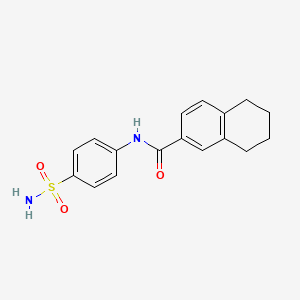
![1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2952740.png)
![2-[(1-Prop-2-enoylpiperidine-4-carbonyl)amino]acetic acid](/img/structure/B2952745.png)
![2-chloro-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2952746.png)
![tert-butyl N-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethyl)carbamate](/img/structure/B2952747.png)
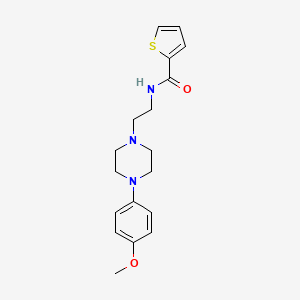
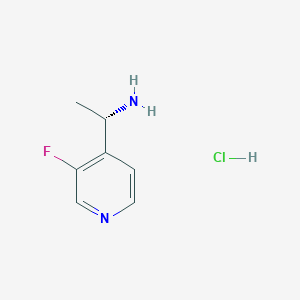


![5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one](/img/structure/B2952755.png)